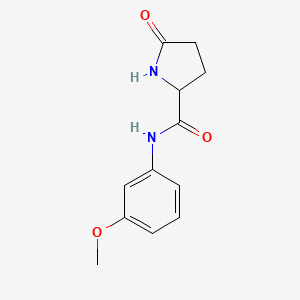

N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

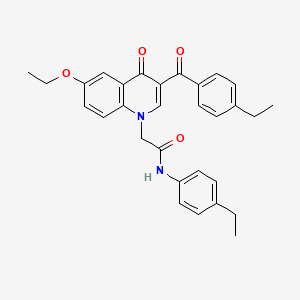

“N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide” is a complex organic compound. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The “3-Methoxyphenyl” part suggests the presence of a phenyl ring with a methoxy (O-CH3) group at the 3rd position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. It’s difficult to predict without specific information .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications

Discovery of Novel Compounds

N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide derivatives have been identified as potent inhibitors in the context of medicinal chemistry. For example, substituted derivatives have shown significant potency as selective inhibitors of the Met kinase superfamily, with applications in cancer treatment. One such compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration, highlighting its potential as a therapeutic agent (Schroeder et al., 2009).

Molecular Structure and Conformation Analysis

The molecular structure and conformation of related compounds, such as solvated derivatives, have been extensively studied. X-ray analysis and molecular orbital methods have been employed to examine the crystal structure, revealing insights into the compound's conformational properties and potential for interaction with biological targets. Such studies contribute to our understanding of the compound's biological activity and its potential use in drug design (Banerjee et al., 2002).

Biological Activity Studies

Research on the biological activities of N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide derivatives has shown promising results. Studies have investigated the use of chiral auxiliaries for asymmetric acylation and the stereoselective reduction of resulting oxo amides. These methodologies provide alternative approaches to the asymmetric synthesis of biologically active compounds, potentially leading to the development of new therapeutic agents (Ito et al., 1984).

Applications in Drug Discovery and Development

The exploration of N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide derivatives in drug discovery has led to the identification of compounds with antitubercular and antibacterial activities. Design, synthesis, and biological screening of these derivatives have provided new insights into their potential as antitubercular agents, highlighting their significance in addressing global health challenges (Bodige et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-(3-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-9-4-2-3-8(7-9)13-12(16)10-5-6-11(15)14-10/h2-4,7,10H,5-6H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKMWXADRBEWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Methoxyphenyl)-5-oxo-2-pyrrolidinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

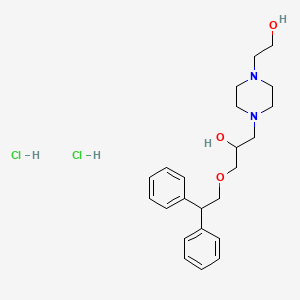

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2698561.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)

![(E)-4-(Dimethylamino)-1-[(1S,6S)-7-oxa-3-azabicyclo[4.2.0]octan-3-yl]but-2-en-1-one](/img/structure/B2698568.png)

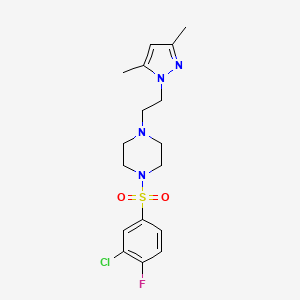

![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2698577.png)

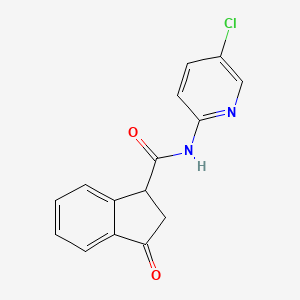

![2-iodo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2698581.png)